BZ-Phe-NH2

Descripción general

Descripción

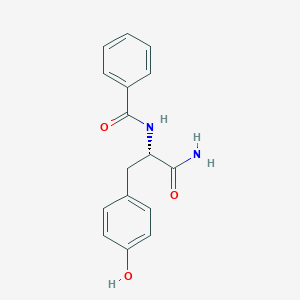

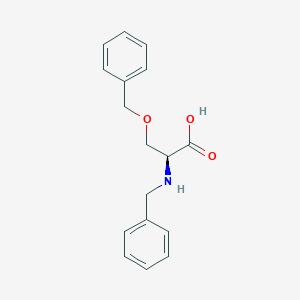

BZ-Phe-NH2 is a specialty product used in proteomics research . It has a molecular weight of 268.31 .

Synthesis Analysis

The synthesis of this compound and its analogs has been reported in the context of proteomics research . The synthesis involves the use of standard solid-phase peptide methods .

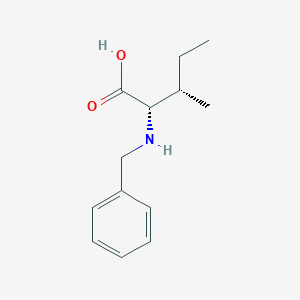

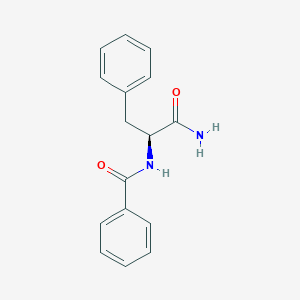

Molecular Structure Analysis

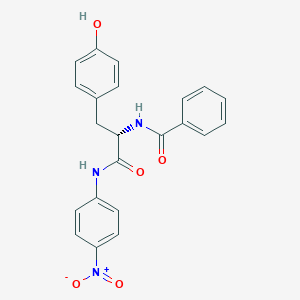

The molecular structure of this compound is influenced by the substituent effect of the amino and nitro groups on the electronic system of benzene . The directionality of electrophilic substitution in aniline can be explained with the amount of contribution of the 2pz orbitals on the unsubstituted carbon atoms to the highest occupied p orbital .

Chemical Reactions Analysis

This compound is involved in oscillating chemical reactions, specifically the Belousov-Zhabotinsky (BZ) reaction . During these reactions, transition-metal ions catalyze oxidation of various, usually organic, reductants by bromic acid in acidic water solution .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.31 . More detailed physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de BZ-Phe-NH2, centrándose en aplicaciones únicas:

Estructuras Supramoleculares

This compound se puede utilizar para producir estructuras supramoleculares mediante condensación enzimática. La naturaleza de los grupos sustituyentes puede regular el equilibrio entre las interacciones de apilamiento π y enlace H, lo que lleva a morfologías a nanoescala sintonizables .

Aplicaciones de Nanomedicina

El motivo Phe-Phe, que incluye this compound, ha encontrado una gama de aplicaciones en nanomedicina. Estas aplicaciones incluyen sistemas de administración de fármacos, biomateriales y nuevos paradigmas terapéuticos debido a su capacidad para formar nanoestructuras autoensambladas .

Hidrogel de Base de Péptidos (PHGs)

Los derivados de this compound se pueden utilizar en la formación de hidrogel de base de péptidos. Estos hidrogeles son biocompatibles y adecuados para diversas aplicaciones biológicas, biomédicas y biotecnológicas, como la administración de fármacos y herramientas de diagnóstico por imagen .

Safety and Hazards

When handling BZ-Phe-NH2, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical is ingested or inhaled, mouth to mouth resuscitation should not be used .

Direcciones Futuras

The Phe-Phe motif, which BZ-Phe-NH2 is part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests potential future directions for the use of this compound in nanomedicine and proteomics research.

Mecanismo De Acción

Target of Action

BZ-Phe-NH2, also known as Benzoylphenylalaninamide, is a specialty product used in proteomics research It’s worth noting that similar peptides have been shown to have implications in different steps of carcinogenesis .

Mode of Action

For instance, peptides related to Phe-Met-Arg-Phe-NH2 (FMRFa) have been observed to induce complete inhibition of Na/Ca exchange . This suggests that this compound may also interact with its targets to induce biochemical changes.

Biochemical Pathways

Peptides with similar structures, such as fmrfa-related peptides, have been shown to inhibit na/ca exchange in pancreatic b cells . This suggests that this compound may also affect similar biochemical pathways.

Result of Action

Peptides with similar structures have been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . This suggests that this compound may also have similar effects.

Análisis Bioquímico

Molecular Mechanism

The molecular mechanism of BZ-Phe-NH2 involves its interactions with biomolecules at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Metabolic Pathways

This compound is likely involved in metabolic pathways related to the metabolism of phenylalanine It may interact with enzymes or cofactors within these pathways and could potentially affect metabolic flux or metabolite levels

Propiedades

IUPAC Name |

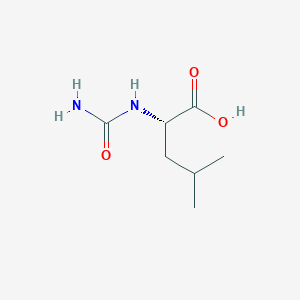

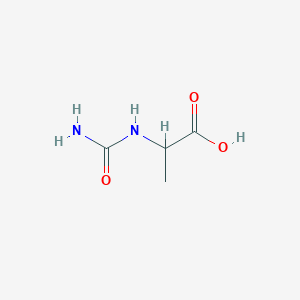

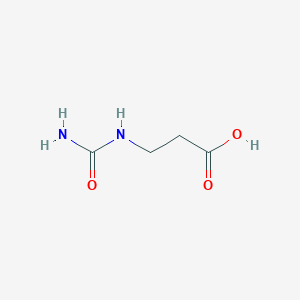

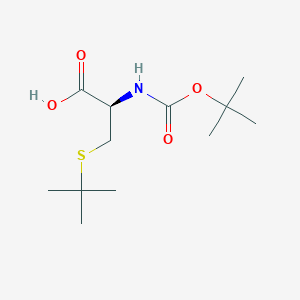

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c17-15(19)14(11-12-7-3-1-4-8-12)18-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,19)(H,18,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJKEUNPXYLPHG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426218 | |

| Record name | Nalpha-Benzoyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72150-35-7 | |

| Record name | Nalpha-Benzoyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.